3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-one
Overview
Description
Synthesis Analysis
The synthesis of this compound typically involves the condensation reaction between 1-(thiophen 2-yl) ethanone, formaldehyde, N,N-dimethylamine hydrochloride, and semicarbazide. The synthesized analogues exhibit significant biological activities, underscoring the importance of this compound in medicinal chemistry (Gopi & Dhanaraju, 2018).
Molecular Structure Analysis
The molecular structure of 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-one and its derivatives has been elucidated through various spectroscopic techniques. For example, a compound titled (E)-3-Dimethylamino-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one was analyzed, demonstrating that the 3-(dimethylamino)prop-2-en-1-one unit is approximately planar, and its mean plane makes a dihedral angle with the thiophene ring, indicating a specific orientation that could influence its chemical reactivity and interactions (Ghorab et al., 2012).
Chemical Reactions and Properties
3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-one undergoes various chemical reactions, including alkylation and ring closure, to produce a wide array of compounds. These reactions are pivotal for the generation of a structurally diverse library, showcasing its utility in synthetic organic chemistry (Roman, 2013).
Scientific Research Applications
Structural Diversity in Compound Libraries
The compound 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-one has been utilized as a key starting material in the generation of structurally diverse libraries through various alkylation and ring closure reactions. These synthetic strategies have facilitated the production of a wide range of compounds, including dithiocarbamates, thioethers, and derivatives of pyrazolines, pyridines, and benzodiazepines. Such libraries are valuable for drug discovery and material science research, demonstrating the compound's versatility in organic synthesis (G. Roman, 2013).
Synthesis of Bioactive Mannich Base Derivatives
Further extending its utility, this compound has been modified to create novel Mannich base derivatives with promising anti-diabetic and anti-inflammatory activities. By undergoing a condensation reaction with semicarbazide, these derivatives exhibit significant reductions in blood glucose levels and inflammation in animal models, highlighting their potential therapeutic applications (C. Gopi, M. Dhanaraju, 2018).
Investigation into DNA Interaction
The interaction of Mannich base derivatives, including 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-one, with DNA has been explored using electrochemical methods. These studies provide insights into the potential of these compounds to intercalate with DNA, offering a foundation for developing DNA-targeted therapies and diagnostics (H. Istanbullu et al., 2017).
Synthesis of Enaminone Complexes and Their Bioactivity
Enaminone derivatives of 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-one have been synthesized and their chelating properties with various metals investigated. These complexes exhibit bioactivity against a range of bacteria and fungi, suggesting potential applications in antimicrobial treatments (B. Jeragh, A. Elassar, 2015).
Asymmetric Synthesis and Drug Development
Asymmetric synthesis techniques have been applied to 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-one for the preparation of chiral intermediates critical in the development of antidepressants. This underscores the compound's role in advancing asymmetric catalysis and pharmaceutical manufacturing (Shannon He et al., 2008).
properties
IUPAC Name |
3-(dimethylamino)-1-thiophen-3-ylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-10(2)5-3-9(11)8-4-6-12-7-8/h4,6-7H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYOWHYLIHNOQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)C1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80550412 | |
Record name | 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80550412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-one | |
CAS RN |
100860-96-6 | |
Record name | 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80550412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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